molecular formula C16H19NO2 B12382277 4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one

4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one

Cat. No.: B12382277
M. Wt: 257.33 g/mol
InChI Key: HTNHXOPIEJQITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of pyridinones, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-propylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and hydroxylation steps to yield the desired pyridinone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological properties. Its combination of a pyridinone core with a propylphenyl substituent makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-hydroxy-6-[2-(4-propylphenyl)ethyl]-1H-pyridin-2-one

InChI

InChI=1S/C16H19NO2/c1-2-3-12-4-6-13(7-5-12)8-9-14-10-15(18)11-16(19)17-14/h4-7,10-11H,2-3,8-9H2,1H3,(H2,17,18,19)

InChI Key

HTNHXOPIEJQITI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)CCC2=CC(=CC(=O)N2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.